

The Role of CRT0105950 in the Cofilin Phosphorylation Pathway: A Technical Guide

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Compound of Interest

Compound Name: CRT0105950

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Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to a multitude of cellular processes, including motility, morphogenesis, and cell division. A key orchestrator of actin dynamics is the actin-depolymerizing factor (ADF)/cofilin family of proteins. The activity of cofilin is tightly controlled by phosphorylation, primarily at the serine-3 residue. Phosphorylation inactivates cofilin, leading to the stabilization of actin filaments, while dephosphorylation activates it, promoting actin filament disassembly. The LIM kinases (LIMK1 and LIMK2) are the primary kinases responsible for phosphorylating and thereby inactivating cofilin. Dysregulation of the LIMK-cofilin signaling axis has been implicated in various pathologies, including cancer metastasis.

This technical guide provides an in-depth overview of the cofilin phosphorylation pathway and the mechanism of action of **CRT0105950**, a potent small molecule inhibitor of LIMK1 and LIMK2. We present quantitative data on the activity of **CRT0105950**, detailed protocols for key experimental assays, and visual representations of the signaling pathway and experimental workflows.

The Cofilin Phosphorylation Pathway and the Action of CRT0105950

The cofilin phosphorylation pathway is a critical signaling cascade that translates extracellular cues into changes in the actin cytoskeleton. The pathway is initiated by the activation of small GTPases of the Rho family, such as Rho, Rac, and Cdc42. These GTPases, in turn, activate downstream effector kinases, including Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][2]

Activated ROCK and PAK phosphorylate and activate LIMK1 and LIMK2. The activated LIM kinases then phosphorylate cofilin at serine-3, leading to its inactivation.[1][2] Inactivated, phosphorylated cofilin is unable to bind to and depolymerize F-actin, resulting in the accumulation and stabilization of actin filaments. This process is crucial for the formation of various cellular structures, such as stress fibers and lamellipodia, which are essential for cell migration and invasion.

CRT0105950 is a potent and selective inhibitor of both LIMK1 and LIMK2. By binding to the ATP-binding pocket of these kinases, **CRT0105950** prevents the phosphorylation of cofilin.[3] This leads to an increase in the pool of active, dephosphorylated cofilin, which can then sever and depolymerize actin filaments. The net effect of **CRT0105950** treatment is a disruption of the actin cytoskeleton, which can inhibit cell motility and invasion.[4][5]

Quantitative Data for CRT0105950

The following tables summarize the in vitro and cellular potency of **CRT0105950**.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)
LIMK1	0.3
LIMK2	1.0

IC50 values represent the concentration of **CRT0105950** required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of **CRT0105950**

Cell Line	Assay	Potency	Reference
Breast Cancer Cells	Inhibition of Cofilin Phosphorylation	Low μM	[4] [5]
MDA-MB-231	Inhibition of Cell Invasion	52% inhibition at 3 μM	[4]

Experimental Protocols

In Vitro LIMK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of **CRT0105950** against LIMK1.

Materials:

- Recombinant active LIMK1 enzyme
- Recombinant human cofilin protein (substrate)
- Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$
- **CRT0105950** or other test compounds
- P81 phosphocellulose paper
- Phosphoric acid (0.75%)
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase buffer, recombinant LIMK1, and cofilin substrate.

- Add serial dilutions of **CRT0105950** or vehicle control (e.g., DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of **CRT0105950** and determine the IC50 value.

Western Blotting for Phospho-Cofilin

This protocol outlines the procedure for detecting changes in cofilin phosphorylation in cultured cells treated with **CRT0105950**.

Materials:

- Cultured cells (e.g., MDA-MB-231)
- **CRT0105950**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- Primary antibodies: rabbit anti-phospho-cofilin (Ser3) and mouse anti-total cofilin
- Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **CRT0105950** or vehicle control for the desired time.
- Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-cofilin and total cofilin overnight at 4°C.[6]
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Matrigel Invasion Assay

This protocol describes an in vitro assay to assess the effect of **CRT0105950** on the invasive potential of cancer cells.

Materials:

- Cancer cells (e.g., MDA-MB-231)
- **CRT0105950**
- Transwell inserts with 8.0 µm pore size polycarbonate membrane
- Matrigel Basement Membrane Matrix
- Serum-free cell culture medium
- Cell culture medium with a chemoattractant (e.g., 10% FBS)
- Cotton swabs
- Methanol
- Staining solution (e.g., Crystal Violet or Giemsa)
- Microscope

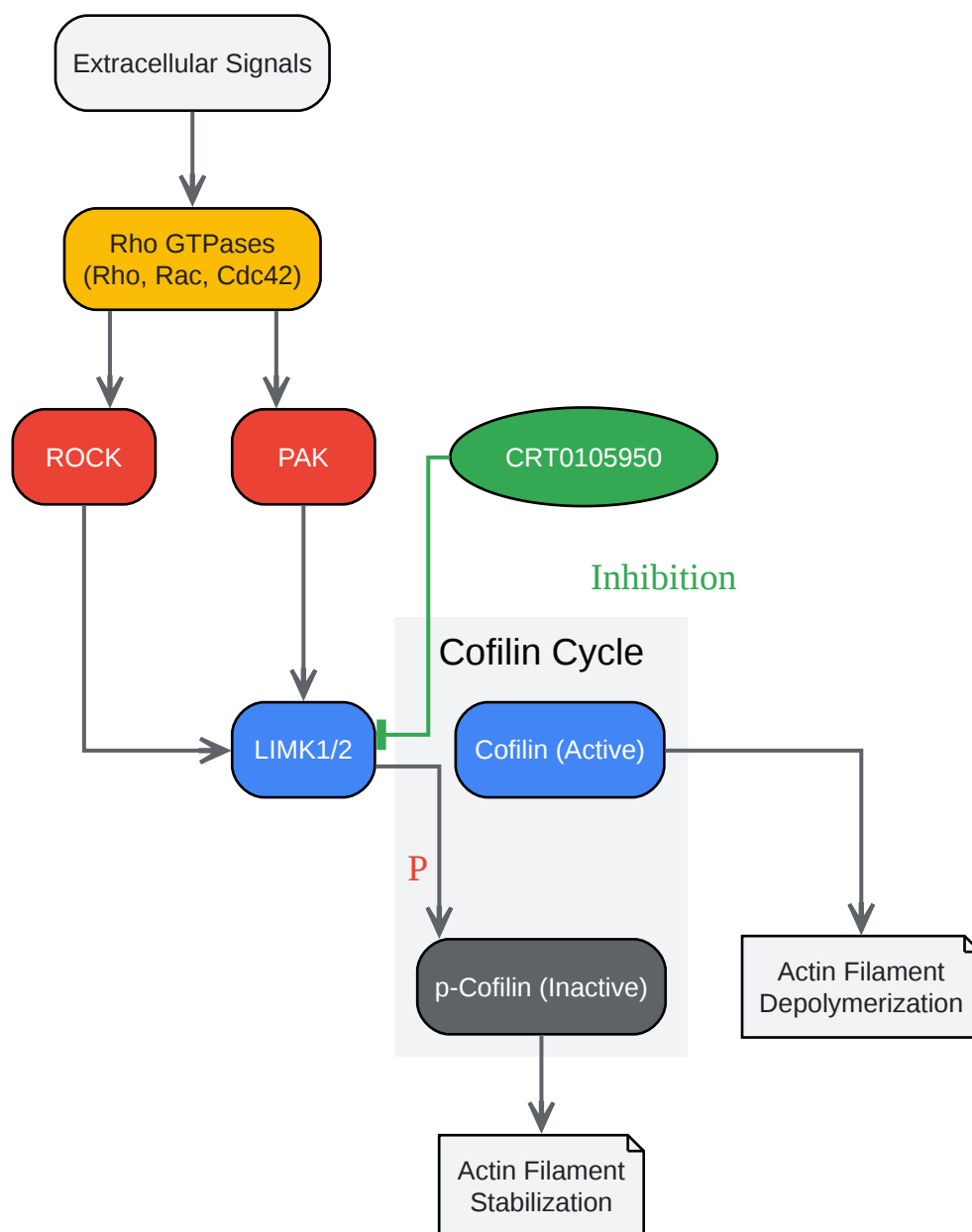
Procedure:

- Thaw Matrigel on ice and dilute it with cold serum-free medium.
- Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
- Resuspend the cancer cells in serum-free medium containing various concentrations of **CRT0105950** or vehicle control.
- Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

- Add medium containing a chemoattractant to the lower chamber.
- Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol.
- Stain the invading cells with a suitable staining solution.
- Count the number of stained cells in several random microscopic fields.
- Calculate the percentage of invasion inhibition for each concentration of **CRT0105950**.

Visualizations

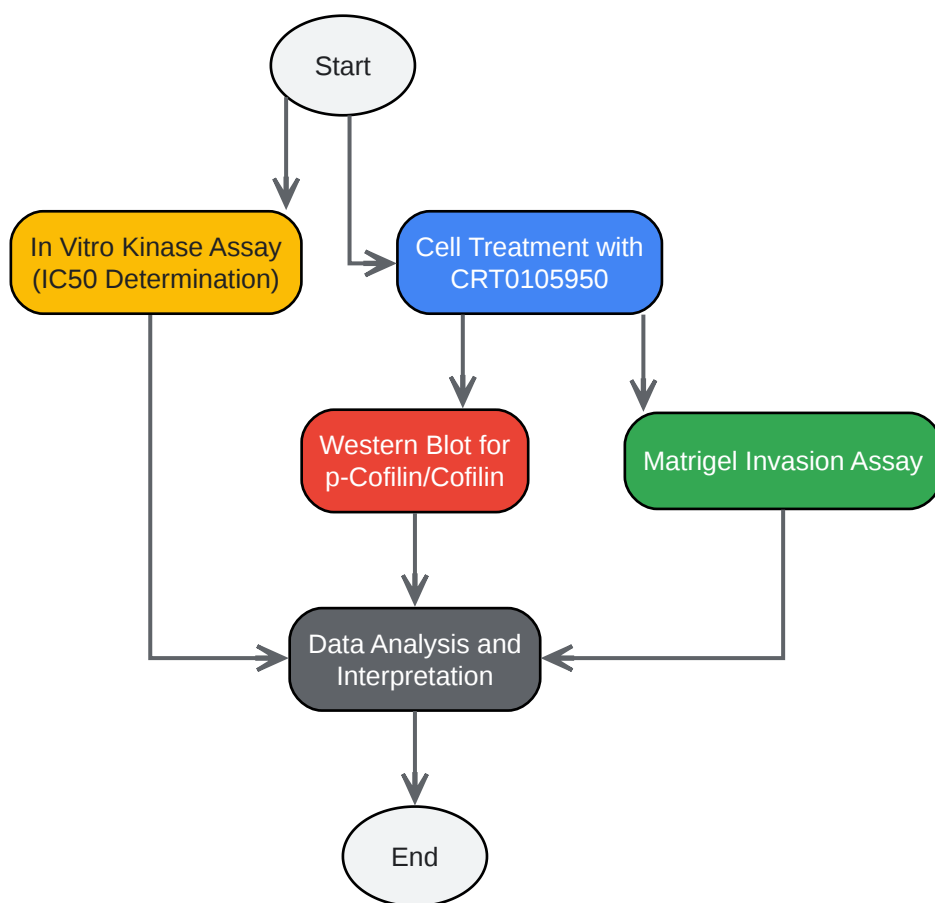
Signaling Pathway



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Caption: The Cofilin Phosphorylation Pathway and Inhibition by **CRT0105950**.

Experimental Workflow



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